

# Vecabrutinib solubility and stability in DMSO

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## Compound of Interest

Compound Name: Vecabrutinib

Cat. No.: B611652

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## Vecabrutinib Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of **Vecabrutinib** in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of **Vecabrutinib** in your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the solubility of **Vecabrutinib** in DMSO?

**Vecabrutinib** exhibits high solubility in DMSO. However, achieving complete dissolution requires specific handling techniques. It is crucial to use high-quality, anhydrous (newly opened) DMSO, as the solvent is hygroscopic and absorbed water can significantly impact solubility.<sup>[1][2]</sup>

Data Presentation: **Vecabrutinib** Solubility in DMSO

Parameter	Value	Notes
Solubility	125 mg/mL[1][3]	Requires sonication for complete dissolution.[1][3]
Molar Concentration	235.88 mM[1][3]	Based on a molecular weight of 529.92 g/mol .
Recommended Solvent	Anhydrous DMSO	Use newly opened DMSO to avoid issues with absorbed moisture.[1][2]

Q2: How should I prepare a **Vecabrutinib** stock solution in DMSO?

To prepare a stock solution, add the appropriate volume of anhydrous DMSO to your vial of **Vecabrutinib** powder to achieve the desired concentration. Vigorous vortexing and ultrasonication are necessary to ensure the compound dissolves completely.[1][3] For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q3: What are the recommended storage conditions for **Vecabrutinib** solutions in DMSO?

Proper storage is critical to maintain the stability and efficacy of your **Vecabrutinib** stock solution. Once prepared, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] Store these aliquots in tightly sealed vials at low temperatures.

Data Presentation: Storage Stability of **Vecabrutinib** in DMSO

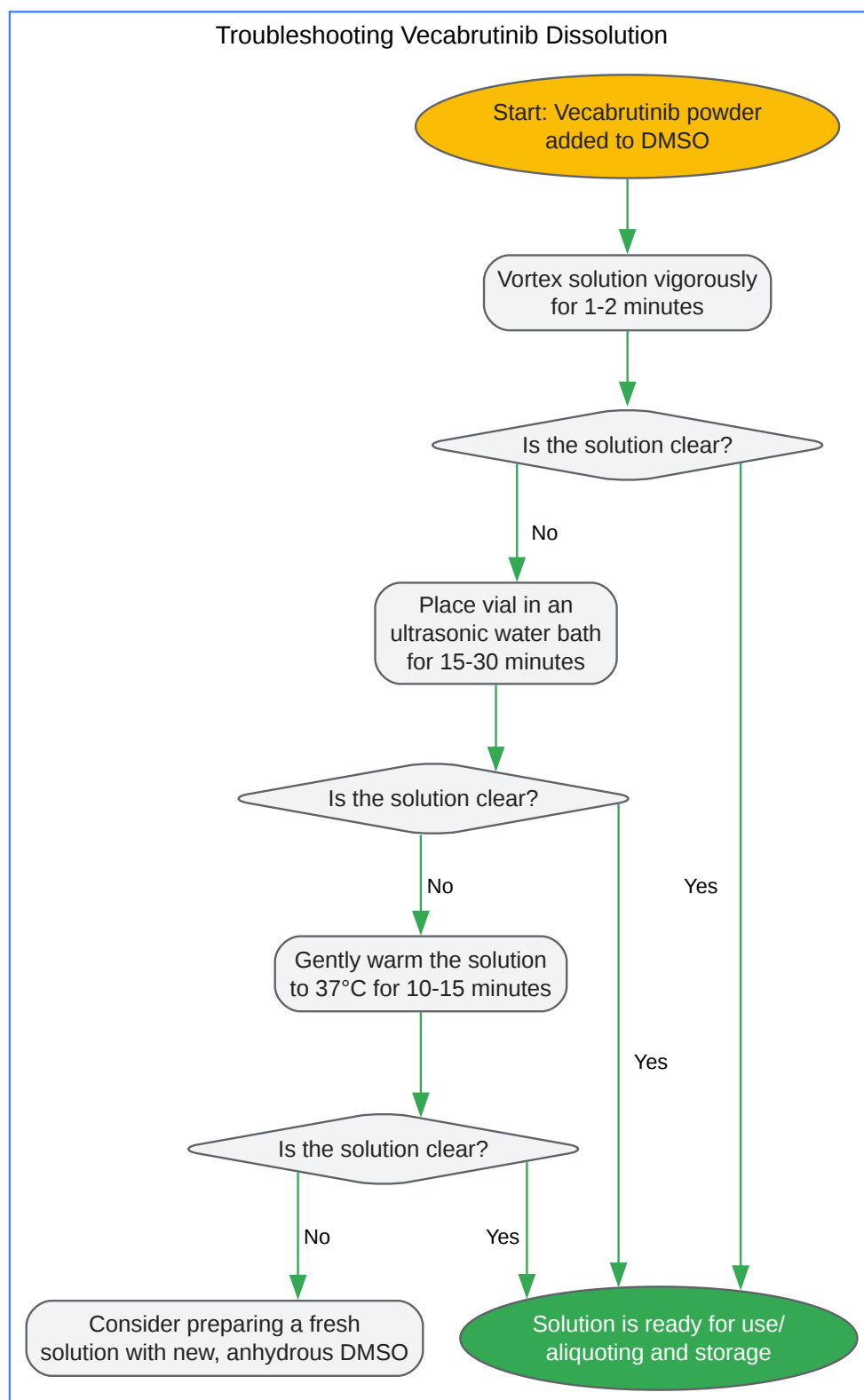
Storage Temperature	Recommended Duration	Source
-20°C	1 year[1]	MedChemExpress[1]
-80°C	2 years[1]	MedChemExpress[1]

Note: Always refer to the Certificate of Analysis (CoA) provided by your specific supplier for the most accurate storage guidelines, as recommendations may vary.

## Troubleshooting Guide

Q4: My **Vecabrutinib** powder is not fully dissolving in DMSO. What should I do?

If you encounter difficulties dissolving **Vecabrutinib**, follow these troubleshooting steps. The primary causes of poor solubility are insufficient mechanical agitation or the use of DMSO that has absorbed atmospheric moisture.



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Caption: Troubleshooting workflow for dissolving **Vecabrutinib** in DMSO.

Q5: I observed precipitation after diluting my DMSO stock solution into an aqueous medium for my experiment. How can I resolve this?

This is a common issue known as "salting out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where it is less soluble.

- **Reduce Final DMSO Concentration:** For in vitro cell-based assays, ensure the final concentration of DMSO in your culture medium is less than 0.5%, with 0.1% being preferable to minimize both precipitation and solvent-induced toxicity.[\[4\]](#)[\[5\]](#)
- **Use Co-solvents:** For in vivo formulations, preparing an intermediate solution with co-solvents such as PEG300, Tween-80, or SBE- $\beta$ -CD before final dilution in saline can help maintain solubility.[\[1\]](#)
- **Increase Agitation:** When adding the DMSO stock to the aqueous medium, vortex or swirl the medium gently to facilitate rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.[\[5\]](#)
- **Prepare Fresh:** Aqueous working solutions of many kinase inhibitors are not stable for long periods. It is best practice to prepare them fresh immediately before use.[\[1\]](#)[\[6\]](#)

## Experimental Protocols & Workflows

### Protocol 1: Preparation of a 10 mM **Vecabrutinib** Stock Solution in DMSO

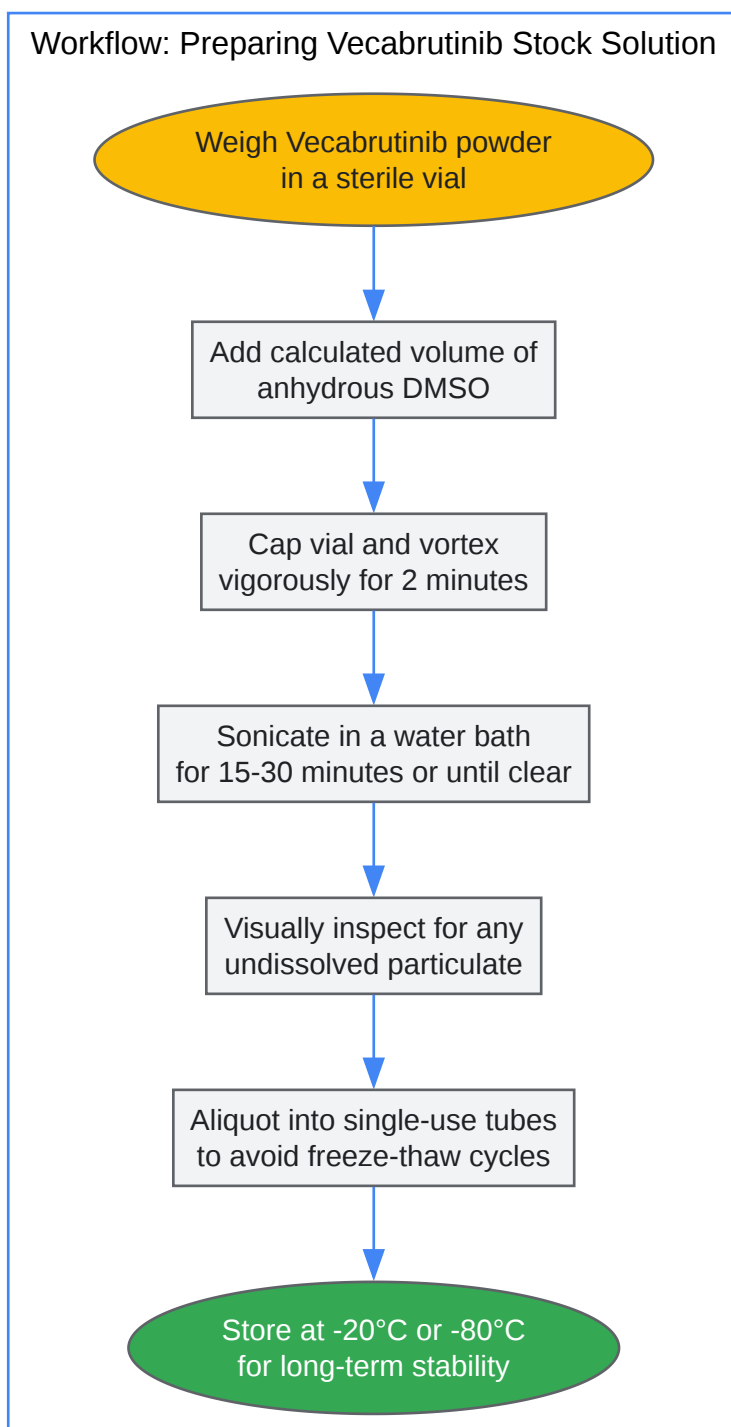
This protocol details the steps to prepare a 10 mM stock solution from solid **Vecabrutinib**.

Materials:

- **Vecabrutinib** powder (MW: 529.92 g/mol )
- Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Ultrasonic water bath

Calculation: To prepare a 10 mM solution from 1 mg of **Vecabrutinib**: Volume of DMSO = (Mass of **Vecabrutinib** / Molecular Weight) / Desired Concentration \* Volume of DMSO = (0.001 g / 529.92 g/mol) / 0.010 mol/L = 0.0001887 L = 188.7  $\mu$ L



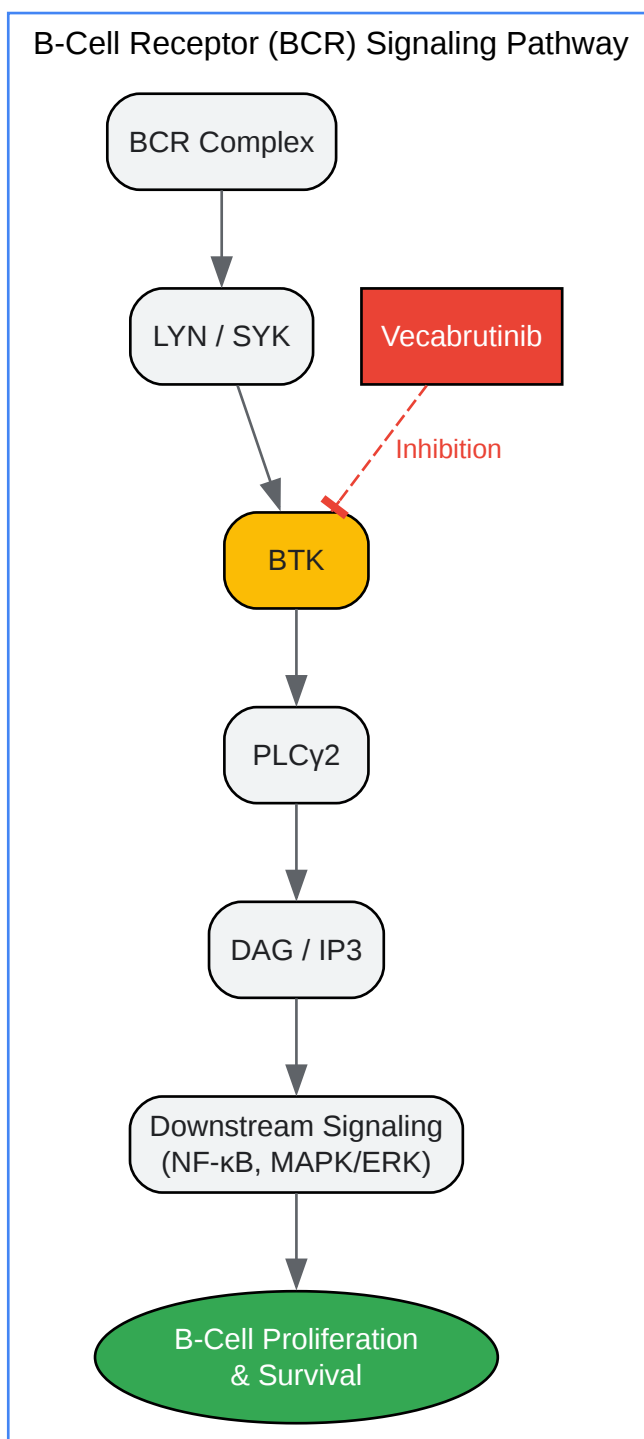
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Caption: Experimental workflow for preparing a **Vecabrutinib** stock solution.

## Signaling Pathway Information

### **Vecabrutinib** Mechanism of Action

**Vecabrutinib** is a potent, noncovalent inhibitor of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK).<sup>[1][3]</sup> By reversibly binding to BTK, **Vecabrutinib** blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.<sup>[7]</sup> A key advantage of **Vecabrutinib** is its ability to inhibit both wild-type BTK and the C481S mutant, a common resistance mechanism to covalent BTK inhibitors.<sup>[1][7]</sup>



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Caption: Simplified diagram of **Vecabrutinib**'s inhibition of the BCR pathway.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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